molecular formula C10H6BrClF3N3 B1373270 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine CAS No. 1187386-13-5

2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine

Cat. No.: B1373270
CAS No.: 1187386-13-5
M. Wt: 340.53 g/mol
InChI Key: DLZAPWLLSCNBQV-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₀H₆BrClF₃N₃ CAS Number: 1187386-13-5 Purity: 96% (typical commercial grade) . Structural Features: The compound consists of a pyridine ring substituted at the 6-position with chlorine and at the 2-position with a 4-bromo-3-methyl-5-(trifluoromethyl)pyrazole moiety.

Properties

IUPAC Name

2-[4-bromo-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClF3N3/c1-5-8(11)9(10(13,14)15)18(17-5)7-4-2-3-6(12)16-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZAPWLLSCNBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)(F)F)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674960
Record name 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-13-5
Record name 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is generally synthesized via condensation reactions between hydrazine derivatives and β-diketones or β-keto esters. For this compound, the pyrazole ring bearing methyl and trifluoromethyl substituents is constructed by reacting hydrazine with 1,1,1-trifluoro-3-methyl-2,4-pentanedione or analogous trifluoromethylated diketones under acidic conditions. This step is crucial for installing the trifluoromethyl group at the 5-position of the pyrazole.

Coupling with 6-Chloropyridine

The final key step involves coupling the brominated pyrazole with 6-chloropyridine to form the target compound. This is commonly carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination protocols. Typical conditions include:

  • Catalyst: Pd(PPh3)4 or similar Pd(0) complexes
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: Around 100°C
  • Reaction time: 12–24 hours

This coupling forms the pyrazole-pyridine bond with moderate to good yields (44–60%) depending on optimization.

Reaction Step Reagents/Conditions Yield (%) Reference
Pyrazole ring formation Hydrazine + β-diketone, acidic medium 75–85
Bromination of pyrazole POBr3 or NBS, controlled temperature 80–90
Pd-catalyzed coupling Pd(PPh3)4, K2CO3, DMF, 100°C, 24 h 44–60
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    ¹H NMR confirms the methyl and pyrazole protons (δ 2.3 ppm and δ 6.8–7.3 ppm respectively). ¹³C NMR detects CF3 carbons (~δ 120–125 ppm).
  • Infrared (IR) Spectroscopy:
    Characteristic absorptions for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) groups are observed.
  • Elemental Analysis:
    Confirms compound purity >95%.
  • X-ray Crystallography:
    Single-crystal X-ray diffraction elucidates the solid-state structure, confirming bond lengths, angles, and dihedral conformations, typically showing a monoclinic space group with a pyrazole-pyridine dihedral angle below 10°.
  • Kinetic and Computational Studies:
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) have been used to model the activation energy (~25 kcal/mol) for the Pd-catalyzed coupling step, aiding in reaction optimization.
  • Reaction Mechanism Elucidation:
    In situ NMR and HPLC monitoring help identify intermediates and optimize reaction times.
  • Resolving Spectroscopic Anomalies:
    Variable Temperature NMR and HPLC-MS analyses address unexpected chemical shifts or impurities, ensuring accurate structural assignments.

Industrial synthesis focuses on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the application of green chemistry principles (e.g., solvent recycling, reduced catalyst loading) are increasingly employed to scale up this compound's production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling reactions: Palladium catalysts and ligands such as XPhos are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have shown promise as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its structural features allow it to interact effectively with microbial enzymes, leading to inhibition of growth. This property makes it a candidate for developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development
In agrochemistry, the compound's unique structure allows it to be explored as a potential pesticide. Its efficacy against pests has been tested, showing promising results in controlling agricultural pests while minimizing harm to beneficial organisms. The trifluoromethyl group enhances its stability and bioactivity in environmental conditions .

Herbicide Formulations
Additionally, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it suitable for developing selective herbicides that target unwanted vegetation without affecting crops .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for applications in coatings and advanced materials .

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of pyrazole derivatives based on this compound. The derivatives were evaluated for their anticancer activity against various cell lines, revealing that certain modifications significantly increased potency against breast cancer cells .

Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations in field trials while maintaining crop yields. This study highlighted the compound's potential as an eco-friendly alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives

The following table summarizes key structural and functional differences:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
Target Compound (1187386-13-5) C₁₀H₆BrClF₃N₃ 6-chloropyridine + 4-bromo-3-methyl-5-(trifluoromethyl)pyrazole High purity (96%); agrochemical intermediates
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (1150271-20-7) C₁₀H₁₀BrClN₃ 6-chloropyridine + 4-bromo-3,5-dimethylpyrazole Higher annual sales (812 bottles/year); lacks trifluoromethyl group, reducing electron-withdrawing effects
4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole (497832-99-2) C₅H₄BrF₃N₂ 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole (no pyridine backbone) Simpler structure; used as a building block in synthesis
Mefenpyr-diethyl (135590-91-9) C₁₆H₁₈Cl₂N₂O₄ Diethyl ester of pyrazole-carboxylic acid Herbicide safener; commercial agricultural use
Key Observations:
  • Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to methyl-substituted analogs like 1150271-20-7 .
  • Commercial Viability : The target compound has lower annual sales (151 bottles/year) compared to 1150271-20-7, suggesting niche applications .

Brominated Pyrazole-Ketone Analogs

Example : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23 in )

  • Structural Differences : Features a dihydro-pyrazol-3-one core instead of a pyridine-linked pyrazole.
  • Functional Impact : The bromomethyl group increases electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s stability is better suited for end-use applications .

Discontinued Pyridazine Derivatives

Example : 5-methylpyridazine-4-carbonitrile (CymitQuimica, Ref: 10-F517174)

  • Key Difference : Pyridazine core vs. pyridine-pyrazole hybrid.

Biological Activity

The compound 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₈BrClF₃N₂
  • Molecular Weight : 305.54 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine moieties exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on tumor cell lines.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro.

Antimicrobial Activity

A study assessing the antimicrobial properties of similar pyrazole derivatives reported significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured, with results indicating moderate to high effectiveness depending on the concentration used. For instance:

CompoundZone of Inhibition (mm)
Control (Ciprofloxacin)30
Test Compound (2)20
Test Compound (3)15

This suggests that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and A375. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8
Compound CA3750.5

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cellular function. For instance, some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in MDPI demonstrated that a related pyrazolo[3,4-b]pyridine derivative exhibited selective inhibition against CDK2 and CDK9, showcasing its potential as an anticancer agent with an IC50 value of 0.36 µM against CDK2 .
  • Antimicrobial Screening :
    • Another research focused on synthesizing and testing various pyrazole derivatives against bacterial strains, revealing that certain modifications enhanced antimicrobial efficacy significantly compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole intermediates are often functionalized using halogenated reagents (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) and coupled to chloropyridine scaffolds under catalytic conditions. Key steps include:

  • Use of Pd-catalyzed cross-coupling for pyrazole-pyridine bond formation .
  • Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
    • Data Table :
Reaction StepReagents/ConditionsYieldReference
Pyrazole activation4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, K₂CO₃, DMF75–85%
Coupling with 6-chloropyridinePd(PPh₃)₄, 100°C, 24h44–60%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H signals at δ 6.7–7.3 ppm; CF₃ groups at δ 120–125 ppm in ¹³C) .
  • IR Spectroscopy : Detection of C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>95% by EA) .
    • Data Table :
TechniqueKey Peaks/DataFunctional Group ConfirmationReference
¹H NMRδ 2.3 ppm (CH₃), δ 6.8 ppm (pyrazole H)Methyl and pyrazole protons
IR1150 cm⁻¹ (C-F), 550 cm⁻¹ (C-Br)Trifluoromethyl, bromo groups

Q. How is X-ray crystallography applied to determine its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Critical parameters include:

  • Space group determination (e.g., monoclinic P2₁/c).
  • Bond angle/length analysis (e.g., pyrazole-pyridine dihedral angles < 10°) .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be elucidated using kinetic and computational studies?

  • Methodology :

  • Kinetic Profiling : Monitor intermediate formation via in situ NMR or HPLC .
  • Density Functional Theory (DFT) : Calculate transition states for coupling steps (e.g., Pd-mediated C-N bond formation) .
    • Data Table :
Computational ModelKey FindingsSoftware/ToolReference
DFT (B3LYP/6-31G*)Activation energy = 25 kcal/mol for coupling stepGaussian 09

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in CF₃ groups) .
  • HPLC-MS : Detect impurities (e.g., dehalogenated byproducts) .
    • Case Study : A ¹H NMR signal at δ 7.5 ppm initially attributed to aromatic H was reassigned to a tautomeric pyrazole form after VT-NMR analysis .

Q. How is molecular docking used to predict its bioactivity (e.g., enzyme inhibition)?

  • Methodology :

  • Target Selection : Enzymes like dihydroorotate dehydrogenase (DHODH), which bind pyridine derivatives .
  • Docking Workflow :

Prepare ligand (compound) and receptor (enzyme PDB: 4L9U) using AutoDock Vina.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine

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